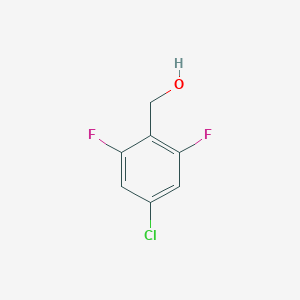

(4-Chloro-2,6-difluorophenyl)methanol

Übersicht

Beschreibung

(4-Chloro-2,6-difluorophenyl)methanol is a chemical compound with the molecular formula C7H5ClF2O It is characterized by the presence of a chloro group and two fluoro groups attached to a phenyl ring, along with a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,6-difluorophenyl)methanol typically involves the reaction of 4-chloro-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-2,6-difluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Chloro-2,6-difluorobenzaldehyde or 4-chloro-2,6-difluorobenzoic acid.

Reduction: 4-Chloro-2,6-difluorotoluene.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-2,6-difluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Chloro-2,6-difluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity for certain molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-2-fluorobenzenemethanol

- 4-Chloro-2,3,6-trifluorobenzyl alcohol

- 3-Chloro-2,6-difluorobenzyl alcohol

Uniqueness

(4-Chloro-2,6-difluorophenyl)methanol is unique due to the specific arrangement of chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can make it more suitable for certain applications compared to its analogs .

Biologische Aktivität

(4-Chloro-2,6-difluorophenyl)methanol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

- IUPAC Name : this compound

- Molecular Formula : C7H5ClF2O

- Molecular Weight : 178.56 g/mol

- CAS Number : 252004-50-5

This compound interacts with various enzymes and proteins, significantly affecting cellular processes. Key biochemical properties include:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, influencing the metabolism of various substrates.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression related to oxidative stress responses. This modulation can enhance the cell's ability to manage oxidative damage, which is crucial in cancer and other diseases.

The biological activity of this compound is primarily mediated through its binding to specific biomolecules:

- Enzyme Inhibition/Activation : The compound can bind to the active sites of enzymes, altering their activity. For example, it may inhibit cyclin D1 in cancer cells, which is essential for cell cycle progression .

- Gene Expression Modulation : It influences transcription factors that regulate genes involved in cellular stress responses .

- Oxidative Stress Management : By modulating the expression of antioxidant genes, the compound helps cells cope with oxidative stress, potentially reducing cellular damage.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it appears to enhance metabolic activity and promote beneficial cellular responses.

- High Doses : Conversely, high concentrations may lead to cytotoxic effects, including cellular damage and disruption of normal physiological processes.

Table 1: Biological Activity Data

| Study | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| LS174T | 10 | Inhibition of cyclin D1 | |

| MDA-MB-231 | 20 | Induction of apoptosis | |

| HT-29 | 5 | Selective cytotoxicity |

In a study examining the effects on colon cancer cell lines (LS174T), this compound exhibited significant inhibition of cyclin D1 at a concentration of 10 μM. This suggests its potential as an antineoplastic agent .

Another study focused on breast cancer cells (MDA-MB-231) demonstrated that at a concentration of 20 μM, this compound could induce apoptosis by enhancing caspase activity . These findings highlight its potential for therapeutic applications in oncology.

Comparison with Similar Compounds

This compound can be compared with other halogenated phenolic compounds regarding their biological activities:

| Compound | Activity Type | Reference |

|---|---|---|

| 4-Chloro-2-fluorobenzenemethanol | Antimicrobial | |

| 3-Chloro-2,6-difluorobenzyl alcohol | Anticancer | |

| 4-Chloro-2,3,6-trifluorobenzyl alcohol | Enzyme inhibitor |

The unique arrangement of chloro and fluoro groups in this compound enhances its reactivity and biological activity compared to its analogs.

Eigenschaften

IUPAC Name |

(4-chloro-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKRUXYQDIIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951461 | |

| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-93-8 | |

| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.